molecular formula C19H17ClF3N3OS B11421257 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea

Cat. No.: B11421257
M. Wt: 427.9 g/mol
InChI Key: BSHOGHKHSCCABH-UHFFFAOYSA-N
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Description

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of a chlorinated indole moiety and a trifluoromethoxy-substituted phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.

The thiourea moiety is introduced through the reaction of the chlorinated indole derivative with an appropriate isothiocyanate under basic conditions. The final step involves the coupling of the indole-thiourea intermediate with the trifluoromethoxy-substituted phenyl group, which can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of a nitro group can produce an amine .

Mechanism of Action

The mechanism of action of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[4-(TRIFLUOROMETHOXY)PHENYL]THIOUREA is unique due to its combination of a chlorinated indole moiety and a trifluoromethoxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H17ClF3N3OS

Molecular Weight

427.9 g/mol

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C19H17ClF3N3OS/c1-11-15(16-10-12(20)2-7-17(16)25-11)8-9-24-18(28)26-13-3-5-14(6-4-13)27-19(21,22)23/h2-7,10,25H,8-9H2,1H3,(H2,24,26,28)

InChI Key

BSHOGHKHSCCABH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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